molecular formula C9H17NO4 B1251578 Hyacinthacine B5

Hyacinthacine B5

Cat. No. B1251578
M. Wt: 203.24 g/mol
InChI Key: PIBHCJDPQRCONN-MWRHRVLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyacinthacine B5 is a natural product found in Scilla siberica with data available.

Scientific Research Applications

Glycosidase Inhibition and Biological Activity

Hyacinthacine B5, a member of polyhydroxylated pyrrolizidines, exhibits significant biological activity as a glycosidase inhibitor. The structural complexity of hyacinthacine B5, with its densely functionalized core and series of contiguous stereogenic centers, makes it a subject of interest in the study of glycosidase inhibitory activities. This property has potential implications in the development of treatments for various diseases, including diabetes (Pecchioli et al., 2017). Additionally, the isolation of hyacinthacine B5 from Scilla socialis has further illustrated its role as a glycosidase inhibitor, providing valuable insights into its therapeutic potential (Kato et al., 2007).

Synthetic Methodologies and Structural Determination

Advancements in synthetic methodologies have enabled the total synthesis of hyacinthacine B5, which has been crucial for confirming its proposed structures and absolute configurations. These synthetic achievements have not only validated the structural hypotheses but have also opened up new avenues for exploring the medicinal and biological potential of hyacinthacine B5 and related compounds (Savaspun et al., 2014). Additionally, the synthesis of natural hyacinthacine C5 and related epimers has provided a deeper understanding of the structure-activity relationship of these compounds, essential for future drug development (Carroll et al., 2018).

Potential Applications in Antidiabetic Drug Development

The glycosidase inhibitory properties of hyacinthacine B5 and related compounds have shown potential as leads for antidiabetic drug development. The ability of these compounds to inhibit glycosidases with varying degrees of potency suggests their utility in creating new therapeutic agents for diabetes and other glycosidase-related illnesses (Carroll & Pyne, 2019).

properties

Product Name

Hyacinthacine B5

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

(1S,2R,3R,5R,7S,8R)-3-(hydroxymethyl)-5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol

InChI

InChI=1S/C9H17NO4/c1-4-2-6(12)7-9(14)8(13)5(3-11)10(4)7/h4-9,11-14H,2-3H2,1H3/t4-,5-,6+,7-,8-,9+/m1/s1

InChI Key

PIBHCJDPQRCONN-MWRHRVLASA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]2N1[C@@H]([C@H]([C@H]2O)O)CO)O

Canonical SMILES

CC1CC(C2N1C(C(C2O)O)CO)O

synonyms

hyacinthacine B5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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